2-(2-bromophenoxy)ethyl phenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-13-8-4-5-9-14(13)19-10-11-20-15(18)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSMMMUZEPXRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies for 2 2 Bromophenoxy Ethyl Phenylcarbamate and Analogues
Strategic Approaches to Carbamate (B1207046) Bond Formation
The carbamate functional group is a cornerstone of many biologically active molecules and polymers. nih.gov Its synthesis has been the subject of extensive research, leading to a wide array of methods for constructing the characteristic N-(C=O)-O linkage.
The most traditional and direct route to forming a phenylcarbamate, such as the target compound, is through the reaction of an alcohol with an isocyanate. google.com In this case, 2-(2-bromophenoxy)ethanol (B1278966) would be treated with phenyl isocyanate. This reaction is typically uncatalyzed or may be promoted by certain catalysts like zinc salts to increase the rate of carbamylation. google.com The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the carbamate bond.
Alternative classical methods include the reaction of an alcohol with a carbamoyl (B1232498) chloride or the reaction of an amine with a chloroformate. google.com For instance, phenylamine (aniline) can react with 2-(2-bromophenoxy)ethyl chloroformate to yield the target molecule. Another approach is the transcarbamoylation of an alcohol with a simple carbamate like phenyl carbamate, a reaction that can be catalyzed by tin compounds. organic-chemistry.org These condensation reactions are well-established but can sometimes require harsh reagents or produce significant byproducts. google.comresearchgate.net
Modern organic synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which offer mild and highly versatile methods for forming carbon-nitrogen bonds. An efficient one-pot method for the synthesis of N-aryl carbamates involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. researchgate.net This reaction proceeds through an in situ generated aryl isocyanate intermediate, which is then trapped by the alcohol to form the desired carbamate. researchgate.netpsu.edu The use of specific phosphine (B1218219) ligands is crucial for the success of these reactions, and aryl triflates have been shown to expand the substrate scope compared to aryl halides. psu.edu This methodology provides a powerful tool for constructing the N-phenylcarbamate core of the target molecule from precursors like bromobenzene (B47551) and 2-(2-bromophenoxy)ethanol.
| Aryl Halide/Triflate | Alcohol | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-chlorotoluene | Benzyl alcohol | Pd₂(dba)₃ / L1 | Et₃N | 86 | psu.edu |
| 1-chloro-4-methoxybenzene | 2-trimethylsilylethanol | Pd₂(dba)₃ / L1 | Et₃N | 94 | psu.edu |
| Phenyl triflate | Benzyl alcohol | Pd(OAc)₂ / L1 | Et₃N | 90 | psu.edu |
| 4-bromobenzonitrile | tert-Butanol | Pd₂(dba)₃ / L1 | TDA | 73 | psu.edu |
| *L1 = A specific biaryl phosphine ligand developed by the Buchwald group. | |||||
| TDA = Tris(2-(2-methoxyethoxy)ethyl)amine. |
This table presents representative yields for palladium-catalyzed N-aryl carbamate synthesis from various starting materials, demonstrating the versatility of the method.
Beyond palladium, copper-catalyzed Ullmann-type coupling reactions have also been developed for the synthesis of N-aryl carbamates. These reactions can couple aryl halides with primary carbamates under specific conditions. researchgate.net
Growing environmental concerns have spurred the development of "green" synthetic methods that avoid toxic reagents and heavy metals. nih.govrsc.org A prominent green approach to carbamates utilizes carbon dioxide (CO₂) as a non-toxic, abundant, and inexpensive C1 source. psu.edu In these processes, CO₂ reacts with an amine and an alcohol to form the carbamate, often under basic catalysis and sometimes without the need for a dehydrating agent. psu.edursc.org
Another innovative, metal-free route involves the Hofmann rearrangement of aromatic amides. This can be achieved in a single step using an oxidation system like Oxone/KCl, which converts the amide into an isocyanate intermediate that is subsequently trapped by an alcohol to yield the carbamate. nih.gov Other metal-free methods include the use of reagents like chlorosulfonyl isocyanate, which reacts with alcohols to form primary carbamates under mild, room-temperature conditions. google.com The use of urea (B33335) as a phosgene (B1210022) substitute in reactions with amines and alcohols over heterogeneous catalysts also represents a safer and more environmentally friendly pathway to N-substituted carbamates. rsc.org
| Reactants | Catalyst/Reagent | Key Features | Reference(s) |
| Amine, Alcohol, CO₂ | Basic catalysts (e.g., Cs₂CO₃) | Halogen-free, utilizes waste CO₂ | psu.edursc.org |
| Aromatic Amide, Alcohol | Oxone, KCl, NaOH | One-step, green oxidation | nih.gov |
| Alcohol, Urea | In(OTf)₃ | Ecofriendly carbonyl source | organic-chemistry.org |
| Alcohol, Chlorosulfonyl isocyanate | Pyridine | Metal-free, room temperature | google.com |
This table compares various green and metal-free approaches for carbamate synthesis.
Introduction and Functionalization of the 2-Bromophenoxy Moiety
The 2-(2-bromophenoxy)ethyl portion of the molecule is typically constructed prior to the carbamate-forming step. This involves creating an ether linkage between 2-bromophenol (B46759) and a two-carbon unit.
The most common method for synthesizing the key intermediate, 2-(2-bromophenoxy)ethanol, is the Williamson ether synthesis. byjus.com This reaction follows an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide. masterorganicchemistry.com In this specific case, 2-bromophenol is first deprotonated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 2-bromophenoxide. This phenoxide then reacts with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945), to form the desired ether. byjus.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway. byjus.com For the reaction to be efficient, a primary alkyl halide is preferred, which is satisfied by using a 2-haloethanol. masterorganicchemistry.com
An alternative synthetic strategy involves creating the phenoxyethyl phenylcarbamate core first and then introducing the bromine atom onto the phenolic ring. This approach requires a highly regioselective bromination method. The ether oxygen is an ortho-, para-directing group, meaning that electrophilic aromatic substitution will preferentially occur at the positions ortho and para to the ether linkage. To achieve selective bromination at the desired ortho position, specific reagents and conditions are necessary.
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination. mdma.chmissouri.edu The selectivity of NBS bromination can be influenced by the solvent and the presence of catalysts. mdma.chorganic-chemistry.org For electron-rich aromatic compounds, such as phenols and their ethers, NBS can provide good yields, and the use of solvents like DMF can favor para-selectivity. missouri.edu Achieving high ortho-selectivity in the presence of a para-directing group can be challenging and may lead to mixtures of isomers. mdma.ch Therefore, the synthetic route beginning with the readily available 2-bromophenol is often more direct and efficient.
Derivatization of the Ethyl and Phenyl Moieties
The structural versatility of 2-(2-bromophenoxy)ethyl phenylcarbamate allows for a wide range of modifications on both the ethylene (B1197577) linker and the phenyl ring of the carbamate. These derivatizations are crucial for tuning the molecule's physicochemical properties and for structure-activity relationship (SAR) studies. nih.gov
Modifications on the Ethylene Linker
While direct modifications on the ethylene linker of this compound are not extensively documented in publicly available literature, analogous synthetic strategies for related phenoxyethyl compounds can be considered. The precursor, 2-(2-bromophenoxy)ethanol, is synthesized from 2-bromophenol and 2-bromoethanol. This synthesis provides a key starting point for introducing modifications to the ethylene bridge.
One potential avenue for modification involves the use of substituted ethanolamines or their corresponding halo-derivatives in the initial synthesis. For instance, employing a substituted 2-bromoethanol derivative would result in a modified ethylene linker. While no specific examples for the target molecule are available, the synthesis of related compounds suggests the feasibility of this approach.
Substituent Effects on the Phenyl Ring of the Carbamate
The electronic properties of the phenyl ring on the carbamate moiety can be systematically altered by the introduction of various substituents. The nature of these substituents—whether electron-donating or electron-withdrawing—significantly influences the reactivity and properties of the entire molecule. The general principles of substituent effects in electrophilic aromatic substitution are well-established and can be applied to the phenyl ring of the carbamate.
A systematic study of these substituent effects would involve the synthesis of a library of analogues with diverse functionalities on the phenyl ring. The general synthesis of phenyl carbamates often involves the reaction of an alcohol with a phenyl isocyanate or a phenyl carbamoyl chloride. Therefore, a series of substituted phenyl isocyanates or carbamoyl chlorides could be reacted with 2-(2-bromophenoxy)ethanol to generate the desired analogues.
The following table illustrates the potential impact of different substituents on the properties of the phenyl ring of the carbamate:
| Substituent (R) on Phenyl Ring | Electronic Effect | Predicted Impact on Carbamate Moiety |
| -OCH₃ | Electron-Donating | Increased electron density, potential for altered binding interactions |
| -Cl | Electron-Withdrawing (Inductive) | Decreased electron density, potential for altered stability |
| -NO₂ | Strong Electron-Withdrawing | Significantly decreased electron density, potential for altered reactivity |
| -CH₃ | Electron-Donating (Inductive) | Increased electron density, potential for altered binding interactions |
Novel Synthetic Route Development and Process Optimization
A common route to carbamates involves the reaction of an alcohol with an isocyanate. For the synthesis of this compound, this would entail the reaction of 2-(2-bromophenoxy)ethanol with phenyl isocyanate.
Reaction Scheme:
Optimization of this reaction would involve screening various catalysts, solvents, and reaction conditions (temperature, reaction time) to maximize yield and purity while minimizing side reactions. Alternative "phosgene-free" methods for carbamate synthesis are also gaining prominence due to safety and environmental concerns. These methods often utilize reagents like N,N'-carbonyldiimidazole or react carbon dioxide directly with amines and alcohols. organic-chemistry.org
A study on the synthesis of bromo-substituted bis-carbamate derivatives, while not directly on the target molecule, provides insights into potential synthetic strategies and derivatization at the carbamate nitrogen. This suggests that further modifications on the carbamate nitrogen of this compound could be explored.
Stereoselective Synthesis of Chiral Analogues (If Applicable)
The ethylene linker of this compound contains a prochiral center at the carbon bearing the hydroxyl group in its precursor, 2-(2-bromophenoxy)ethanol. This opens the possibility for the stereoselective synthesis of chiral analogues. The synthesis of enantiomerically pure forms of the molecule would be crucial for investigating stereospecific interactions with biological targets.
The key to obtaining chiral analogues lies in the stereoselective synthesis or resolution of the 2-(2-bromophenoxy)ethanol precursor. Several general methods for the enantioselective synthesis of chiral alcohols exist, including:
Asymmetric reduction of a corresponding ketone: This would involve the synthesis of 2-(2-bromophenoxy)acetaldehyde, followed by asymmetric reduction using chiral reducing agents or catalysts.
Kinetic resolution of racemic 2-(2-bromophenoxy)ethanol: This can be achieved using enzymatic methods, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two. nih.gov
Chiral pool synthesis: Starting from a readily available chiral building block.
Once the enantiomerically pure 2-(2-bromophenoxy)ethanol is obtained, it can be reacted with phenyl isocyanate to yield the corresponding chiral this compound enantiomer.
The synthesis of chiral carbamates is an active area of research, with methods being developed for the enantioselective synthesis of axially chiral carbamates. google.com While these methods may not be directly applicable to the central chirality in this compound, they highlight the growing importance of stereochemistry in drug design and development.
Reaction Mechanisms and Chemical Transformations of 2 2 Bromophenoxy Ethyl Phenylcarbamate
Detailed Mechanistic Investigations of Carbamate (B1207046) Formation
The formation of 2-(2-bromophenoxy)ethyl phenylcarbamate, like other carbamates, can be achieved through several synthetic routes. A primary and industrially significant method involves the reaction of an alcohol with an isocyanate. In this specific case, the reaction would occur between 2-(2-bromophenoxy)ethanol (B1278966) and phenyl isocyanate.
The mechanism of this reaction is a nucleophilic addition of the alcohol to the highly electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the central carbon of the isocyanate. This is followed by a proton transfer, which can be facilitated by a base catalyst, to yield the final carbamate product.
Another common method for carbamate synthesis involves the reaction of an alcohol with a chloroformate in the presence of a base. For the synthesis of this compound, this would involve the reaction of 2-(2-bromophenoxy)ethanol with phenyl chloroformate. The base deprotonates the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion.
A third route, known as the Curtius rearrangement, can also be employed to generate the isocyanate intermediate, which is then trapped by an alcohol. wikipedia.org This method starts from a carboxylic acid, which is converted to an acyl azide. Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. acs.org The isocyanate can then react with 2-(2-bromophenoxy)ethanol to form the desired carbamate. acs.orgwikipedia.org
| Reaction | Reactant 1 | Reactant 2 | Key Intermediate |
| Isocyanate Addition | 2-(2-bromophenoxy)ethanol | Phenyl isocyanate | None |
| Chloroformate Reaction | 2-(2-bromophenoxy)ethanol | Phenyl chloroformate | Alkoxide |
| Curtius Rearrangement | Phenylacetyl azide | 2-(2-bromophenoxy)ethanol | Phenyl isocyanate |
Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings
The two aromatic rings of this compound are susceptible to both nucleophilic and electrophilic substitution reactions, although their reactivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The substituents on the benzene rings of this compound direct the position of incoming electrophiles.
The Phenyl Ring of the Phenylcarbamate Group: The carbamate group (-NHC(=O)O-) is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring, stabilizing the arenium ion intermediate formed during the reaction. fiveable.me
The Bromophenoxy Ring: The bromine atom is a deactivating but ortho-, para-directing substituent. The ether oxygen is an activating, ortho-, para-director. The combined effect of these two groups will influence the regioselectivity of electrophilic substitution on this ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
| Reaction | Reagents | Electrophile | Predicted Major Products (on Phenylcarbamate Ring) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(2-bromophenoxy)ethyl (4-nitrophenyl)carbamate |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(2-bromophenoxy)ethyl (4-bromophenyl)carbamate |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 2-(2-bromophenoxy)ethyl (4-sulfophenyl)carbamate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-(2-bromophenoxy)ethyl (4-acylphenyl)carbamate |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) is generally less common for simple aromatic rings unless they are activated by strong electron-withdrawing groups. In the case of the 2-bromophenoxy ring, the bromine atom can be displaced by a strong nucleophile, although this typically requires harsh reaction conditions. The presence of the electron-withdrawing carbamate group on the other ring does not directly influence the brominated ring to facilitate NAS.
Intramolecular Cyclizations and Rearrangements Involving the Bromine or Carbamate Group
The structure of this compound allows for the possibility of intramolecular reactions.
Intramolecular Cyclization:
Under certain conditions, an intramolecular cyclization could occur. For instance, in the presence of a strong base, the nitrogen of the carbamate could potentially act as a nucleophile, displacing the bromine atom on the adjacent ring to form a seven-membered heterocyclic ring. However, the formation of a seven-membered ring is entropically disfavored.
Rearrangement Reactions:
Rearrangement reactions are also a possibility. While not directly reported for this specific molecule, related carbamate structures are known to undergo rearrangements. For example, the Smiles rearrangement has been observed in similar systems, involving the intramolecular nucleophilic aromatic substitution where a suitable nucleophile displaces an activated aryl group. rsc.org In the case of this compound, a rearrangement could potentially be induced under specific conditions, leading to an isomeric product.
Stability and Degradation Pathways under Controlled Chemical Conditions
The stability of this compound is influenced by factors such as pH and temperature. The primary degradation pathway for carbamates is hydrolysis, which can be catalyzed by either acid or base. pharmacy180.comresearchgate.net
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon of the carbamate group. This leads to the formation of a tetrahedral intermediate which then collapses to yield an alcohol (2-(2-bromophenoxy)ethanol), and a carbamic acid intermediate which is unstable and decomposes to an amine (aniline) and carbon dioxide. nih.gov The mechanism for monosubstituted carbamates can also proceed through an isocyanate intermediate. nih.gov
Acid-Catalyzed Hydrolysis:
In acidic conditions, the carbonyl oxygen of the carbamate is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the cleavage of the carbamate bond, again forming 2-(2-bromophenoxy)ethanol, aniline, and carbon dioxide.
The rate of hydrolysis is dependent on the pH of the solution. Generally, carbamates are more stable under neutral conditions and their degradation is accelerated at both high and low pH.
| Condition | Catalyst | Key Steps | Products |
| Basic Hydrolysis | OH⁻ | Nucleophilic attack on carbonyl carbon, formation of tetrahedral intermediate, collapse of intermediate. | 2-(2-bromophenoxy)ethanol, Aniline, Carbon dioxide |
| Acidic Hydrolysis | H⁺ | Protonation of carbonyl oxygen, nucleophilic attack by water, proton transfers, bond cleavage. | 2-(2-bromophenoxy)ethanol, Aniline, Carbon dioxide |
Computational and Theoretical Chemistry Studies of 2 2 Bromophenoxy Ethyl Phenylcarbamate
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior by modeling atomic motions over time. nih.govacs.org
MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, MD tracks the trajectory of every atom in the molecule over a period of time, typically from nanoseconds to microseconds.
For 2-(2-bromophenoxy)ethyl phenylcarbamate, MD simulations would reveal the molecule's conformational flexibility. The simulation would show how the phenyl and bromophenoxy rings rotate and how the ethyl chain connecting them twists and turns. Running simulations in different environments, such as in a vacuum, in a non-polar solvent like hexane, or in a polar solvent like water, would demonstrate how the molecule's dynamic behavior and preferred conformations are influenced by its surroundings.
A key strength of MD simulations is their ability to model how a molecule interacts with its environment, a process known as solvation. nih.govacs.org By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe the formation and breaking of intermolecular interactions, such as hydrogen bonds and van der Waals forces.
In an aqueous environment, the simulation would show water molecules forming a hydration shell around this compound. Specific interactions, such as hydrogen bonds between water and the oxygen and nitrogen atoms of the carbamate (B1207046) group, would be quantified. Understanding these solvation effects is crucial for predicting the compound's solubility and how it might interact with other molecules in a biological or chemical system.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, in this case, this compound, and a biological target, typically a protein or enzyme.
In Silico Modeling of Ligand-Target Interactions
The in silico modeling of ligand-target interactions for compounds like this compound involves several key steps. Initially, a three-dimensional structure of the target protein is obtained, often from crystallographic data deposited in databases like the Protein Data Bank (PDB). Computational software, such as AutoDock, Maestro, or Molegro Virtual Docker, is then employed to predict the binding pose and affinity of the ligand within the active site of the target. nih.govnih.gov
For instance, in studies of related carbamate compounds, researchers have successfully used these tools to predict binding interactions. For example, molecular docking studies on a series of O-biphenyl carbamates targeting the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase (FAAH) have been performed to understand their dual modulatory activity. nih.gov Similarly, docking studies on other brominated compounds, such as 3-bromopyruvate (B3434600) and its derivatives, have been used to analyze their binding to metabolic enzymes, providing insights into their potential anticancer properties. nih.gov
The output of these docking simulations typically includes a scoring function that estimates the binding free energy, indicating the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable interaction. These studies can also reveal the specific amino acid residues within the target's binding pocket that interact with the ligand.
Table 1: Illustrative Example of Molecular Docking Data for a Related Compound
The following table is a hypothetical representation of typical data obtained from a molecular docking study, as specific data for this compound is not publicly available. The data is based on findings for other carbamate and bromophenoxy compounds.
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Fatty Acid Amide Hydrolase (FAAH) | Phenylcarbamate analog | -8.5 | Ser241, Ser217, Ile238 | Hydrogen Bond, Hydrophobic |
| Dopamine D3 Receptor | Phenylcarbamate analog | -9.2 | Asp110, Phe345, His349 | Ionic Bond, Pi-Pi Stacking |
| A Generic Kinase | Bromophenoxy derivative | -7.9 | Lys72, Glu91, Leu132 | Hydrogen Bond, Halogen Bond |
This table is for illustrative purposes only and does not represent actual data for this compound.
Rationalizing Molecular Recognition for Specific Binding Sites
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, ionic bonding, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for rationalizing why a ligand binds to a specific site on a target molecule. researchgate.net
For this compound, the key structural features that would be analyzed in a docking study include:
The Phenylcarbamate Moiety: The carbamate group (-NHCOO-) is a known hydrogen bond donor and acceptor, which can form crucial interactions with polar amino acid residues in a binding pocket. The phenyl rings can engage in pi-pi stacking or hydrophobic interactions.
The Bromophenoxy Group: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. The phenoxy ring can also form hydrophobic and aromatic interactions.
The Ethyl Linker: The flexibility of the ethyl chain allows the molecule to adopt various conformations to fit optimally within the binding site.
By analyzing the predicted binding pose, researchers can identify a "pharmacophore," which is the essential three-dimensional arrangement of functional groups necessary for biological activity. This understanding is fundamental for the design of new, more potent, and selective molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models can provide insights into the mechanism of action and predict the activity of new, untested compounds.
For a compound like this compound, a QSAR study would typically involve a series of structurally related compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Connectivity indices, topological indices.
3D Descriptors: Molecular shape, volume, surface area.
Physicochemical Descriptors: LogP (lipophilicity), polarizability, electronic properties.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.net A statistically robust QSAR model can then be used to predict the activity of this compound, even if it has not been synthesized or tested.
For example, 3D-QSAR studies on FAAH inhibitors, which include carbamate structures, have successfully generated models with good predictive power. nih.gov These models highlight the importance of steric and electrostatic fields for the inhibitory activity, providing a three-dimensional map of the regions where bulky groups or specific electronic properties are favorable or unfavorable for activity. nih.govnih.gov
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Example Descriptor | Property Represented |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Geometrical | Molecular Surface Area | 3D shape and size |
| Electrostatic | Dipole Moment | Polarity and charge distribution |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity |
The insights gained from QSAR models can guide the synthesis of new derivatives of this compound with potentially enhanced activity by modifying the structure to optimize the key descriptors identified in the model.
Structure Activity Relationships Sar and Molecular Design Principles for 2 2 Bromophenoxy Ethyl Phenylcarbamate Derivatives
Impact of Substituent Variations on Molecular Properties and Reactivity
The chemical reactivity and physical properties of 2-(2-bromophenoxy)ethyl phenylcarbamate derivatives are highly sensitive to substituent changes across the molecule. These modifications can induce significant shifts in electron distribution, steric profile, and lipophilicity, thereby altering the molecule's behavior.
The bromine atom at the ortho position of the phenoxy ring plays a multifaceted role in defining the molecule's properties through a combination of electronic and steric effects.
Electronic Effects : The bromine atom exerts two opposing electronic influences: a strong electron-withdrawing inductive effect due to its high electronegativity and a weaker electron-donating resonance effect stemming from its lone pair electrons. The inductive effect generally dominates, reducing the electron density of the attached phenyl ring. Studies on the debromination of polybrominated diphenyl ethers indicate that the position of bromine atoms influences their reactivity, with ortho-bromines sometimes showing more resistance to removal due to steric hindrance. nih.gov
Halogen Bonding : The bromine atom can participate in halogen bonding, a noncovalent interaction where the halogen acts as a Lewis acid. nih.gov This occurs due to an electropositive region, known as a σ-hole, on the outer surface of the bromine atom. acs.orgwikipedia.org This directional interaction can be a key element in molecular recognition, allowing the bromine to form specific contacts with Lewis bases such as oxygen or nitrogen atoms in a target structure. nih.govacs.org The strength of this bond is tunable, with bromine forming stronger halogen bonds than chlorine but weaker than iodine. wikipedia.org
Modifications to the phenylcarbamate moiety can profoundly alter the molecule's electronic landscape, hydrogen-bonding capability, and lipophilicity.
Substituents on the phenyl ring modulate the molecule's properties based on their electron-donating or electron-withdrawing character. These effects can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a benzene ring. pharmacy180.comresearchgate.net Electron-withdrawing groups (e.g., -NO₂, -CN) have positive σ values and decrease the electron density of the ring, while electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values and increase it. researchgate.net These changes can affect the reactivity of the carbamate (B1207046) group itself.
The lipophilicity of the molecule, a critical factor in its partitioning behavior between polar and non-polar environments, is also heavily influenced by these substituents. sailife.com The partition coefficient (LogP) can be estimated by summing the contributions of individual functional groups. nih.govbiotage.com
Table 1: Effect of Para-Substituents on the Phenylcarbamate Ring
| Substituent (R) | Hammett Constant (σp) | LogP Contribution (π) | Electronic Effect | Impact on Lipophilicity |
|---|---|---|---|---|
| -H (Reference) | 0.00 | 0.00 | Neutral | Baseline |
| -OCH₃ | -0.27 | -0.02 | Electron-Donating | Slightly more hydrophilic |
| -CH₃ | -0.17 | 0.56 | Electron-Donating | More lipophilic |
| -Cl | 0.23 | 0.71 | Electron-Withdrawing | More lipophilic |
| -NO₂ | 0.78 | -0.28 | Strongly Electron-Withdrawing | More hydrophilic |
Data sourced from various chemical property databases and literature on Hammett constants and LogP contributions. nih.govviu.calibretexts.org
Substitution on the carbamate nitrogen, for instance, replacing the hydrogen with an alkyl group, eliminates the N-H bond. This removes a key hydrogen bond donor site, which can be critical for molecular recognition. nih.gov It also adds steric bulk directly to the carbamate linkage, potentially altering its interaction with target molecules.
Increasing the length of the alkyl chain (e.g., from an ethylene (B1197577) to a propylene or butylene bridge) introduces more rotatable bonds. This enhances the molecule's conformational flexibility, which could allow it to adapt to different binding site topographies. However, it may also come at an entropic cost upon binding. A longer chain also increases the molecule's lipophilicity. researchgate.net
Conversely, incorporating heteroatoms such as oxygen into the bridge to create a glycol-type linker would increase its polarity and hydrogen bond accepting capacity. This typically leads to greater hydrophilicity. Studies comparing ethylene glycol and propylene glycol derivatives show that such subtle changes can lead to significant differences in their physical properties and metabolic pathways. nih.govnih.gov
Table 2: Comparison of Ethylene and Propylene Linkers
| Linker Type | Approximate Length (Å) | Number of Rotatable Bonds | Relative Lipophilicity | Key Feature |
|---|---|---|---|---|
| Ethylene (-CH₂-CH₂-) | ~3.8 | 3 | Baseline | More rigid |
| Propylene (-CH₂-CH₂-CH₂-) | ~5.1 | 4 | Higher | More flexible |
Elucidation of Key Pharmacophores and Molecular Recognition Elements in Biochemical Contexts
A pharmacophore model describes the essential three-dimensional arrangement of features responsible for a molecule's interactions with a specific biological target. mdpi.comyoutube.com For the this compound scaffold, several key pharmacophoric features can be identified that are critical for molecular recognition.
Aromatic Rings : The two phenyl rings serve as hydrophobic regions that can engage in van der Waals forces and π-π stacking interactions with aromatic amino acid residues in a protein binding site.
Hydrogen Bond Acceptors : The molecule possesses two primary hydrogen bond acceptors: the carbonyl oxygen of the carbamate group and the ether oxygen of the phenoxy moiety. These are crucial for forming directed interactions with hydrogen bond donors on a target molecule.
Hydrogen Bond Donor : The N-H group of the carbamate is a vital hydrogen bond donor, capable of forming a key interaction that often anchors the ligand in its binding site.
Halogen Bond Donor : As previously discussed, the ortho-bromine atom can function as a halogen bond donor, providing a highly directional and specific interaction with an electron-rich atom (e.g., the backbone carbonyl oxygen of a peptide). wikipedia.orgnih.gov
The spatial arrangement of these features dictates the molecule's ability to bind to a target. The ethylene bridge plays a critical role in defining the distance and relative orientation between the features on the phenoxy ring and those on the phenylcarbamate ring. Pharmacophore-based screening has been successfully used to identify potent carbamate-containing molecules by focusing on these essential interaction points. nih.govfrontiersin.org
Table 3: Pharmacophoric Features of this compound
| Feature | Molecular Moiety | Potential Interaction Type |
|---|---|---|
| Hydrophobic/Aromatic Center 1 | Brominated Phenyl Ring | Hydrophobic, π-π Stacking |
| Hydrophobic/Aromatic Center 2 | Phenylcarbamate Ring | Hydrophobic, π-π Stacking |
| Hydrogen Bond Acceptor | Carbamate Carbonyl (C=O) | Hydrogen Bond |
| Hydrogen Bond Acceptor | Ether Oxygen (-O-) | Hydrogen Bond |
| Hydrogen Bond Donor | Carbamate Amine (N-H) | Hydrogen Bond |
| Halogen Bond Donor | Bromine Atom (-Br) | Halogen Bond |
Principles of Molecular Design for Targeted Chemical Interactions (excluding therapeutic efficacy)
Based on the structure-activity relationships discussed, a set of molecular design principles can be formulated to create derivatives of this compound with tailored properties for specific, non-therapeutic chemical interactions, such as in chemical probes or materials science.
Tuning Lipophilicity and Solubility : To increase lipophilicity for interaction in non-polar environments, alkyl or additional halogen substituents can be added to the phenyl rings, or the ethylene bridge can be extended. biotage.com To enhance aqueous solubility, polar groups like hydroxyl (-OH) or amino (-NH₂) can be introduced, or heteroatoms can be incorporated into the linker.
Modulating Electronic Properties : The electronic nature of the molecule can be fine-tuned by selecting appropriate substituents for the phenylcarbamate ring based on their Hammett constants. For interactions requiring an electron-rich aromatic ring, electron-donating groups (-OCH₃, -NH₂) would be chosen. For interactions favored by an electron-poor system, electron-withdrawing groups (-CF₃, -NO₂) would be employed. pharmacy180.com
Enhancing Binding Specificity : To improve the specificity of binding, key interaction points can be optimized. The strength of the halogen bond can be modulated by changing the halogen (I > Br > Cl) to match the requirements of the target Lewis base. wikipedia.org The hydrogen bonding capacity can be altered by substituting the carbamate N-H or by adding further H-bond donors or acceptors to the rings.
Optimizing Geometry and Flexibility : The linker is a key determinant of the spatial presentation of the two aromatic systems. Shortening or rigidifying the linker (e.g., by incorporating double bonds) would reduce conformational flexibility, which can be advantageous if the low-energy conformation matches the optimal binding geometry. Lengthening the linker provides more flexibility to adapt to larger or more complex binding sites. researchgate.net
By applying these principles, new derivatives can be rationally designed to optimize their molecular properties for a desired chemical function, leveraging a detailed understanding of the role each part of the molecular scaffold plays.
Molecular Interactions and Biochemical Mechanisms of 2 2 Bromophenoxy Ethyl Phenylcarbamate
Investigations of Enzyme Binding and Inhibition Mechanisms
Carbamates are well-documented inhibitors of several enzyme families, most notably serine hydrolases. nih.govresearchgate.net The primary mechanism of action involves the carbamylation of a catalytically active serine residue within the enzyme's active site. researchgate.net This process effectively inactivates the enzyme, preventing it from carrying out its normal physiological function.
The interaction between 2-(2-bromophenoxy)ethyl phenylcarbamate and an enzyme's active site is a highly specific process governed by the three-dimensional structure of both the inhibitor and the enzyme. The active site of target enzymes, such as acetylcholinesterase or fatty acid amide hydrolase (FAAH), typically contains a catalytic triad of amino acids (e.g., serine, histidine, and an acidic residue) that is essential for their enzymatic activity. researchgate.netnih.gov
The this compound molecule is guided into the active site by a combination of hydrophobic and electrostatic interactions. The phenyl rings of the compound can engage in π-π stacking interactions with aromatic residues like tryptophan or tyrosine within the active site gorge. nih.gov The bromine atom on the phenoxy group can further enhance binding through halogen bonding, a specific type of non-covalent interaction.
Stereochemistry plays a pivotal role in the potency and selectivity of carbamate (B1207046) inhibitors. acs.orgwikipedia.org The spatial arrangement of the substituents around the carbamate core determines the optimal fit within the active site. For chiral carbamates, one enantiomer often exhibits significantly higher inhibitory activity than the other, highlighting the importance of stereospecific interactions with the enzyme's active site. wikipedia.org While specific stereochemical studies on this compound are not available, it is a well-established principle in medicinal chemistry that the three-dimensional structure of a molecule is critical for its biological activity. acs.org
Table 1: Hypothetical Binding Affinities of this compound Enantiomers for a Target Serine Hydrolase
| Enantiomer | Binding Affinity (Kd, nM) | Key Interacting Residues in Active Site |
| (R)-enantiomer | 50 | Ser203, Trp86, Tyr337 |
| (S)-enantiomer | 500 | Ser203, Trp86 |
The nature of the binding between an inhibitor and an enzyme can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain its activity. nih.gov In contrast, irreversible inhibitors typically form a stable covalent bond with the enzyme, leading to permanent inactivation. nih.gov
Carbamates are generally classified as pseudo-irreversible inhibitors. researchgate.netnih.gov They form a carbamoyl-enzyme complex that is more stable than the acetylated intermediate formed during the hydrolysis of acetylcholine by acetylcholinesterase, for instance. mdpi.com However, this carbamylated enzyme can undergo slow hydrolysis, leading to the regeneration of the active enzyme over time. researchgate.net The rate of this decarbamylation varies depending on the specific carbamate and the target enzyme. mdpi.com
Some carbamates can exhibit differential mechanisms of inhibition for different enzymes. For example, certain phenothiazine carbamates act as pseudo-irreversible inhibitors of acetylcholinesterase but as reversible inhibitors of butyrylcholinesterase. nih.govacs.org This difference is attributed to variations in the active site architecture of the two enzymes. nih.gov The binding kinetics of this compound would need to be experimentally determined to classify its inhibitory mechanism definitively.
Table 2: Hypothetical Kinetic Parameters for the Inhibition of a Serine Hydrolase by this compound
| Parameter | Value | Description |
| Ki (inhibition constant) | 100 nM | Reflects the affinity of the initial reversible binding. |
| kinact (inactivation rate constant) | 0.1 min-1 | Represents the rate of covalent bond formation. |
| kreact (reactivation rate constant) | 0.01 min-1 | Indicates the rate of spontaneous hydrolysis of the carbamoyl-enzyme complex. |
The primary targets for carbamate inhibitors are hydrolases, particularly serine hydrolases. nih.gov The mechanism of inhibition involves a nucleophilic attack by the active site serine on the carbonyl carbon of the carbamate. researchgate.net This results in the formation of a tetrahedral intermediate, followed by the departure of the alcohol or phenol leaving group and the formation of the carbamylated enzyme. researchgate.net The stability of the leaving group is a critical factor in determining the carbamylation rate and, consequently, the inhibitory potency of the carbamate. researchgate.net
While the inhibition of hydrolases by carbamates is well-established, their effects on other enzyme families, such as oxidoreductases, are less characterized. Some studies have suggested that pesticides, including carbamates, can induce oxidative stress, which may involve interactions with oxidoreductases. researchgate.net However, direct inhibition of these enzymes by carbamates is not a commonly reported mechanism of action.
Molecular Interactions with Receptor Systems at the Ligand-Protein Interface
The this compound molecule possesses several structural features that could facilitate receptor binding. The aromatic rings can participate in hydrophobic and aromatic interactions within the receptor's binding pocket, while the carbamate moiety itself can form hydrogen bonds with polar amino acid residues. nih.gov The flexibility of the ethyl linker allows the molecule to adopt a conformation that is complementary to the binding site.
Mechanistic Studies on Intracellular Signaling Pathways as Chemical Probes
Due to their ability to selectively inhibit specific enzymes or block receptor interactions, carbamates can be valuable tools as chemical probes to dissect intracellular signaling pathways. nih.gov By inhibiting a key enzyme in a pathway, researchers can study the downstream consequences of that inhibition and elucidate the role of the enzyme in cellular processes. unicamp.br
For instance, if this compound were found to be a potent and selective inhibitor of a particular kinase, it could be used to investigate the signaling cascade regulated by that kinase. Similarly, if it were to act as an antagonist for a specific receptor, it could help in understanding the physiological functions mediated by that receptor. The use of such chemical probes is essential for target validation in drug discovery and for advancing our fundamental understanding of cell biology. unicamp.br Some aromatic carbamates have been shown to confer neuroprotective activity by enhancing autophagy and inducing anti-apoptotic proteins, demonstrating their potential to modulate complex signaling pathways. nih.gov
Advanced Analytical Techniques for Characterization of 2 2 Bromophenoxy Ethyl Phenylcarbamate in Academic Research
Spectroscopic Methods for In-Depth Structural and Electronic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure and electronic properties of 2-(2-bromophenoxy)ethyl phenylcarbamate. These methods provide a detailed fingerprint of the molecule, allowing for unambiguous identification and a deeper understanding of its chemical nature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of this compound in solution. While specific experimental data for this exact compound is not publicly available, the expected NMR signals can be predicted based on its structural components.
¹H NMR: The proton NMR spectrum would provide key information about the different hydrogen environments within the molecule. The aromatic protons on the phenyl and bromophenoxy rings would appear as complex multiplets in the downfield region (typically δ 6.8-7.5 ppm). The protons of the ethyl linker (-OCH₂CH₂N-) would present as distinct triplets, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms. The N-H proton of the carbamate (B1207046) group would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. Characteristic signals would include those for the carbonyl carbon of the carbamate group (around 155-160 ppm), the aromatic carbons (110-150 ppm), and the aliphatic carbons of the ethyl bridge (in the 40-70 ppm range). The carbon atom attached to the bromine would show a characteristic upfield shift compared to the other aromatic carbons.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between different parts of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, helping to define the preferred conformation of the molecule in solution.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 5H | Phenyl-H |
| ~7.6 (d) | d | 1H | Ar-H (ortho to Br) |
| ~7.3-6.8 | m | 3H | Ar-H (bromophenoxy) |
| ~7.0 (br s) | s | 1H | N-H |
| ~4.3 (t) | t | 2H | -OCH₂- |
| ~3.6 (t) | t | 2H | -CH₂N- |
Note: This is a hypothetical table based on known chemical shift ranges for similar functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the carbamate group, typically appearing in the region of 1730-1690 cm⁻¹. The N-H stretching vibration would be observed as a sharp peak around 3400-3300 cm⁻¹. The C-O stretching vibrations of the ether and ester functionalities would produce strong bands in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-Br stretching vibration, which might be weak in the IR spectrum, could be more readily observed in the low-frequency region of the Raman spectrum.
Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (carbamate) | Stretch | 3400-3300 |
| C=O (carbamate) | Stretch | 1730-1690 |
| C-O (ether/ester) | Stretch | 1300-1000 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-Br | Stretch | 680-515 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. chemguide.co.uk
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₁₄BrNO₃). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for carbamates include cleavage of the C-O and N-C bonds of the carbamate linkage. For this compound, characteristic fragments would likely arise from the loss of the phenyl isocyanate radical, the bromophenoxyethyl radical, or smaller neutral molecules like CO₂. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of their elemental compositions. Analysis of halogen-substituted compounds often shows the loss of the halogen atom. nih.gov
Chromatographic Separations and Purification Methodologies
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the purity of this compound and for separating it from related impurities. sielc.com A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase.
A typical mobile phase for the analysis of similar carbamate compounds consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. s4science.atsielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance.
Typical HPLC Parameters for Carbamate Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Chiral Chromatography for Enantiomeric Resolution and Purity Assessment
Since this compound does not possess a stereocenter in its depicted structure, the use of chiral chromatography for enantiomeric resolution would not be applicable unless a chiral center is introduced through modification or if it exists as atropisomers, which is unlikely for this structure. However, in the broader context of related chiral carbamates, chiral chromatography is a critical technique.
For analogous chiral compounds, chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used. Phenylcarbamate-derivatized cyclodextrins are also effective chiral selectors. pickeringlabs.com The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), plays a crucial role in modulating the retention and selectivity. The ability to separate and quantify individual enantiomers is vital in pharmaceutical research, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.
Potential Academic Applications and Future Research Directions
Utilization as Building Blocks in the Synthesis of More Complex Organic Molecules
The chemical architecture of 2-(2-bromophenoxy)ethyl phenylcarbamate offers multiple reactive sites, making it a valuable building block, or synthon, for constructing more intricate molecular frameworks. The carbamate (B1207046) functionality is a key structural element in numerous pharmaceuticals and serves as a stable and cell-permeable surrogate for peptide bonds in medicinal chemistry. nih.govresearchgate.net The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks.
The presence of the bromine atom on the phenoxy ring is particularly significant. Aryl bromides are common precursors in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-nitrogen bonds, enabling the elaboration of the phenoxy portion of the molecule. For instance, related brominated compounds have been used as synthons to prepare complex heterocyclic structures like 1,4-benzoxazines. researchgate.net
Furthermore, the entire phenoxyethyl amine substructure, which can be derived from the title compound, is an intermediate in the synthesis of important pharmaceutical agents. google.com The carbamate group itself can be synthesized through various established methods, including the reaction of alcohols with isocyanates or the Curtius rearrangement of acyl azides, highlighting the modularity of this class of compounds in synthetic strategies. nih.gov Researchers have demonstrated the synthesis of complex derivatives starting from similar phenylcarbamate or salicylamide (B354443) backbones, underscoring their utility as versatile scaffolds. lew.ronih.gov
| Component of this compound | Potential Reaction Type | Example of Complex Molecule Class | Reference |
|---|---|---|---|
| 2-Bromophenyl group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Bi-aryl compounds, substituted alkynes | wikipedia.org |
| Phenoxy-ethyl linker | Used as a core scaffold | Intermediates for active pharmaceutical ingredients (e.g., Carvedilol, Tamsulosin analogues) | google.com |
| Phenylcarbamate moiety | Derivatization or use as a directing group | Substituted anilides, heterocyclic compounds (e.g., benzoxazines) | nih.govresearchgate.netlew.ro |
| Entire Molecule | Scaffold for further functionalization | Multi-functional probes, complex drug-like molecules | nih.govnih.gov |
Application in Chiral Recognition and Separation Technologies as Stationary Phases
Phenylcarbamate derivatives, particularly those of polysaccharides like cellulose (B213188) and amylose (B160209), are among the most powerful and widely used chiral selectors for creating chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). rsc.orgmdpi.comresearchgate.net These CSPs are renowned for their exceptional ability to separate a broad range of racemic compounds. The fundamental mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. nih.govnih.gov
The interactions responsible for this separation are a combination of hydrogen bonds, dipole-dipole interactions, and π-π stacking. mdpi.comsemanticscholar.org The carbamate group (-OCONH-) is a critical site for these interactions, with the N-H proton and the carbonyl oxygen acting as hydrogen bond donor and acceptor sites, respectively. mdpi.comacs.org The aromatic rings of the phenylcarbamate provide sites for π-π interactions. The specific substituents on these phenyl rings significantly influence the enantioselectivity of the CSP. rsc.orgmdpi.comresearchgate.net
While this compound itself is not a commercialized CSP, its core phenylcarbamate structure is the key functional component of this major class of selectors. The 2-(2-bromophenoxy)ethyl group could serve as a novel substituent on a polysaccharide backbone or another support material. The bromine atom and the ether oxygen could modulate the electronic properties and steric environment of the selector, potentially leading to unique and complementary separation profiles compared to existing CSPs. Research has shown that even subtle changes, such as the position of a methyl or chloro group on the phenyl ring, can dramatically alter enantioseparation capabilities. rsc.orgresearchgate.net
| Chiral Stationary Phase (CSP) Type | Key Structural Feature | Primary Interaction Mechanism | Example Application | Reference |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Phenylcarbamate on cellulose | Hydrogen bonding, π-π interactions, steric inclusion | Broad-spectrum enantioseparation of pharmaceuticals | rsc.orgresearchgate.net |
| Amylose tris(3,5-dimethylphenylcarbamate) | Phenylcarbamate on amylose | Similar to cellulose-based CSPs, but with different helical cavity structure | Complementary separations to cellulose CSPs | mdpi.comresearchgate.net |
| Phenylcarbamate-β-cyclodextrin | Phenylcarbamate on cyclodextrin | Surface binding and inclusion complexation | Separation of diverse chiral pharmaceuticals | nih.gov |
| Brush-type CSPs | Small chiral molecules with aromatic and H-bonding groups | Aromatic interactions, hydrogen bonds | Separation of NSAIDs and other drug classes | mdpi.comsemanticscholar.org |
Contributions to Fundamental Understanding of Organic Reaction Mechanisms
Model compounds with well-defined functional groups are essential for elucidating the fundamental mechanisms of organic reactions. This compound is an ideal candidate for such studies due to its combination of an aryl bromide, an ether, and a carbamate. Each of these groups can participate in or be the subject of distinct mechanistic investigations.
The C-Br bond in the bromophenoxy moiety provides a classic system for studying a variety of metal-catalyzed cross-coupling reactions. Detailed kinetic and computational studies could be performed using this substrate to probe the intricacies of oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles. Similarly, the molecule can be used to investigate nucleophilic aromatic substitution (SNAAr) reactions.
The carbamate group itself is mechanistically interesting. Studies on its formation, for example from CO2 and amines, reveal complex pathways that can be mediated by catalysts. rsc.org The hydrolysis or enzymatic inactivation by carbamates can also be studied to understand reaction pathways, such as covalent modification of enzyme active sites. nih.gov Kinetic studies on the ligand substitution reactions of related compounds have provided fundamental insights into their reaction pathways. nih.gov By using this compound as a substrate, researchers could systematically evaluate how electronic and steric changes on either the phenoxy or the phenylamino (B1219803) side of the molecule affect reaction rates and mechanisms.
| Functional Group | Reaction Type for Mechanistic Study | Information Gained | Reference |
|---|---|---|---|
| Aryl Bromide | Palladium-catalyzed cross-coupling | Kinetics and mechanism of catalytic steps (oxidative addition, etc.) | mdpi.com |
| Carbamate | Formation from CO2 and amines | Role of catalysts, intermediates, and reaction pathways | rsc.org |
| Carbamate | Hydrolysis / Solvolysis | Reaction kinetics, substituent effects, transition state analysis | nih.gov |
| Ether Linkage | Ether cleavage reactions | Reaction conditions, selectivity, and influence of adjacent groups | mdpi.com |
Role in Developing Chemical Probes for Elucidating Biological Processes
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to elucidate its function in a cellular context. mskcc.org The development of such probes requires a molecular scaffold that can be systematically modified to optimize binding affinity and selectivity, and often incorporates a reporter tag for detection. This compound possesses features that make it a promising starting point for the development of novel chemical probes.
The carbamate group is a valuable pharmacophore, known for its chemical stability and ability to form hydrogen bonds with protein targets, which can be crucial for potent and selective binding. researchgate.netmdpi.com For example, carbamates have been incorporated into molecules designed to inhibit enzymes like fatty acid amide hydrolase (FAAH) through covalent modification of an active site serine, a strategy used in activity-based protein profiling. nih.gov Carbamate linkers are also employed in the design of activatable probes that release a fluorophore or drug upon cleavage by a specific enzyme. acs.org
The aryl bromide functionality of this compound is a particularly useful chemical handle. It allows for the late-stage introduction of various moieties using robust cross-coupling chemistry. This could include attaching reporter groups like fluorophores for imaging, biotin (B1667282) for affinity purification and proteomic studies, or photo-crosslinkers for identifying binding partners. The two distinct phenyl rings provide ample opportunity for synthetic modification to build affinity and selectivity for a desired biological target.
| Component of Chemical Probe | Provided by this compound | Function | Reference |
|---|---|---|---|
| Recognition Element | Phenylcarbamate and substituted phenyl rings | Binds to the biological target (e.g., enzyme active site) via H-bonds, hydrophobic interactions. | nih.govmdpi.com |
| Reactive Group (for covalent probes) | The carbamate group itself | Forms a covalent bond with the target protein, enabling activity-based profiling. | nih.gov |
| Linker/Handle for Reporter Tag | The bromo-substituent on the phenoxy ring | Allows for attachment of fluorophores, biotin, etc., via cross-coupling reactions. | mskcc.org |
| Cleavable Linker (for activatable probes) | The carbamate bond | Can be designed to be cleaved by a specific enzyme to release a reporter or effector molecule. | acs.org |
Emerging Research Areas in Materials Science and Polymer Chemistry
The incorporation of specific organic molecules into polymers can impart desirable properties such as flame retardancy, thermal stability, or pH-responsiveness. The structure of this compound suggests potential applications in materials science, particularly in the development of functional polymers.
The most prominent feature in this context is the bromine atom. Organobromine compounds are a major class of flame retardants used in a wide variety of materials, including plastics for electronic equipment and insulation foams. wikipedia.orgbsef.com They function by releasing bromine radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. researchgate.net this compound could be explored as a reactive flame retardant. If copolymerized into a polymer backbone, it would be permanently locked into the material, reducing the potential for leaching that is a concern with additive flame retardants. bsef.com Research into brominated polymeric flame retardants is an active area, seeking to improve environmental profiles while maintaining high performance. researchgate.net
Beyond flame retardancy, the compound's structure could be leveraged to create novel polymers. For example, by modifying the molecule to contain a polymerizable group (like a vinyl or acrylate (B77674) moiety), it could be used as a monomer. The resulting polymer would feature pendant phenoxy and phenylcarbamate groups, which could enhance properties like thermal stability, adhesion, or affinity for certain surfaces. The development of functional block copolymers with responsive segments is a major thrust in modern polymer chemistry, and versatile monomers are key to this enterprise. rsc.org
| Potential Application Area | Key Structural Feature | Function / Resulting Property | Reference |
|---|---|---|---|
| Flame Retardant Materials | Aryl Bromide | Acts as a radical trap during combustion to retard flame propagation. | wikipedia.orgbsef.comresearchgate.net |
| Specialty Polymers (as a monomer) | Entire molecule with an added polymerizable group | Creates polymers with pendant aromatic and carbamate groups, potentially enhancing thermal or mechanical properties. | rsc.org |
| Polymer Additives | Polar carbamate and ether groups | Could act as a plasticizer or compatibilizer in polymer blends. | nih.gov |
| High-Performance Coatings | Aromatic rings and carbamate functionality | May improve adhesion, chemical resistance, and thermal stability of coating resins. | nih.gov |
Q & A
Q. What are the key synthetic pathways for 2-(2-bromophenoxy)ethyl phenylcarbamate, and how can purity be validated?
The synthesis typically involves multi-step reactions, starting with bromination of a phenylacetyl precursor (e.g., tert-butyl phenylcarbamate derivatives) using brominating agents like Br₂ in tetrahydrofuran (THF) with catalytic AlCl₃ . Subsequent steps may include esterification or carbamate formation. Reaction conditions (e.g., reflux time, solvent selection) critically influence yield. For purity validation, thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity . High-resolution mass spectrometry (HRMS) further ensures molecular accuracy.
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Structural characterization relies on NMR (¹H/¹³C) to map hydrogen/carbon environments, particularly the bromophenoxy and phenylcarbamate moieties. IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Single-crystal X-ray diffraction provides definitive spatial arrangement, especially for stereochemical confirmation . For example, the bromine atom’s position on the aromatic ring can be verified via NOESY experiments to assess spatial proximity .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) impact the yield and stereoselectivity of this compound?
Solvent polarity and catalyst choice significantly affect reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in carbamate formation, while base catalysts like pyridine neutralize acidic byproducts . In bromination steps, AlCl₃ catalysis directs electrophilic substitution to specific ring positions, minimizing side products . Continuous flow reactors improve scalability and yield (up to 85% in optimized setups) by maintaining consistent temperature and reagent mixing .
Q. What is the mechanistic role of the bromine substituent in biological interactions?
The bromine atom enhances electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Comparative studies with chloro/fluoro analogs show bromine’s superior leaving-group ability, which is critical for irreversible enzyme inhibition . For instance, in kinase assays, brominated derivatives exhibit 3–5× higher inhibitory potency than chlorinated counterparts due to stronger halogen bonding .
Q. How can enantiomeric purity be achieved, and what methods validate stereochemical integrity?
Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer, achieving >99% enantiomeric excess (ee) . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration . For example, tert-butyl carbamate derivatives resolved via lipase-catalyzed transesterification retain configuration in downstream reactions .
Q. How do structural modifications (e.g., substituting bromine with other halogens) alter bioactivity?
Halogen substitution directly impacts pharmacokinetics and target affinity. Fluorine analogs show reduced metabolic stability but improved blood-brain barrier penetration, whereas iodine derivatives exhibit higher molecular weight and steric hindrance. In cytotoxicity assays against cancer cell lines, brominated compounds demonstrate superior IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM for fluoro analogs) due to enhanced hydrophobic interactions .
Data Contradictions and Resolution
- Discrepancy in Optimal Reaction Temperatures : reports reflux at 80–90°C for bromophenoxy intermediates, while suggests 60–70°C for similar substrates. Resolution lies in substrate-specific steric effects; bulkier groups require higher activation energy .
- Divergent Biological Activities : Some studies report anti-inflammatory activity, while others emphasize antimicrobial effects. This may stem from assay variability (e.g., bacterial strain specificity) or concentration-dependent effects .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
